molecular formula C4H10ClN B123349 3-Butenylamine hydrochloride CAS No. 17875-18-2

3-Butenylamine hydrochloride

Cat. No.: B123349
CAS No.: 17875-18-2
M. Wt: 107.58 g/mol
InChI Key: MKEXLMVYRUNCQJ-UHFFFAOYSA-N
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Description

3-Butenylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClN and its molecular weight is 107.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

but-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEXLMVYRUNCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494277
Record name But-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17875-18-2
Record name But-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3-butene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Butenylamine Hydrochloride improve the sensitivity of ELISA assays?

A: this compound enhances the sensitivity of ELISA assays by modifying the surface chemistry of titration wells. When applied to the well surface, this compound improves the adsorption of target proteins, such as recombinant prion proteins [] and hyperphosphorylated Tau proteins []. This enhanced protein binding leads to a stronger signal during detection, ultimately increasing the assay's sensitivity.

Q2: What is the role of this compound in perovskite light-emitting diodes (PeLEDs)?

A: this compound serves as a crosslinkable cation in quasi-2D perovskite materials used in PeLEDs []. When incorporated into the perovskite structure, it undergoes crosslinking at the grain boundaries and between layered perovskites during thermal annealing. This crosslinking process offers several benefits:

    Q3: Are there any differences in how this compound interacts with different target proteins?

    A: Yes, research suggests that the interaction of this compound with target proteins may be influenced by the protein's conformation. For instance, while it effectively enhances the detection of recombinant prion proteins, a different compound, geranylamine, shows superior performance with native prion proteins []. This suggests that the specific conformation of the target protein can impact the interaction with this compound.

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